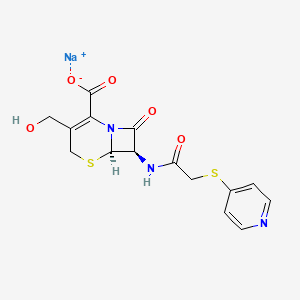

Desacetyl cefapirin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity : Desacetyl cefapirin (DES), a metabolite of cefotaxime, has been found to possess significant antimicrobial activity. Though it has approximately one-tenth the activity of cefotaxime against common Enterobacteriaceae, it is more active than other compounds like cefazolin, cefoxitin, and cefuroxime. It's less effective against Pseudomonas aeruginosa and less active than cefotaxime or cefoxitin against Staphylococcus aureus or Bacteroides fragilis (Wise, Wills, Andrews, & Bedford, 1980).

Pharmacokinetics in Various Conditions : The population pharmacokinetics of rifapentine and its primary metabolite, 25-desacetyl rifapentine, were significantly influenced by meal types in healthy volunteers. Different types of meals were shown to increase rifapentine oral bioavailability, with similar trends observed for 25-desacetyl rifapentine (Zvada et al., 2010).

Metabolism in Humans and Animals : Desacetyl metabolites of cephapirin were detected in both serum and urine after intramuscular injection in humans. Comparative studies indicate that cephapirin is metabolized to desacetylcephapirin in species such as mice, rats, dogs, and humans (Shimizu, 1975); (Cabana, Harken, & Hottendorf, 1976).

Synergistic Antibacterial Activity : Studies have shown that cefotaxime and its metabolite desacetyl-cefotaxime can exhibit synergistic activity against various bacterial pathogens, enhancing their antibacterial efficacy (Jones, 1987); (Jones & Packer, 1984).

Pharmacology in Disease States : The pharmacokinetics of cefotaxime and desacetyl cefotaxime in patients with renal and hepatic failure showed that hepatic dysfunction was associated with reduced desacetyl metabolite formation. Adjustments in dosing may be necessary to avoid accumulation in certain conditions (Wise, Wright, & Wills, 1981).

Mécanisme D'action

Target of Action

Desacetyl Cephapirin Sodium Salt, also known as Desacetyl cefapirin, is an active metabolite of the cephalosporin antibiotic cefapirin . It has antimicrobial activity against various bacteria, including E. coli, K. pneumoniae, P. mirabilis, and S. aureus .

Mode of Action

The bactericidal activity of Desacetyl Cephapirin Sodium Salt results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . These PBPs are essential for the final step of peptidoglycan synthesis, which is critical for bacterial cell wall integrity. By binding to these proteins, Desacetyl Cephapirin Sodium Salt disrupts cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

Desacetyl Cephapirin Sodium Salt affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting the PBPs, it disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, bacterial cell lysis .

Pharmacokinetics

The pharmacokinetics of sodium cefapirin, from which Desacetyl Cephapirin Sodium Salt is metabolized, has been studied in mice, rats, and dogs . Cefapirin is metabolized into Desacetyl Cephapirin, with the rate and extent of metabolism decreasing from rodents to dogs . In the species examined, the plasma elimination half-life of cefapirin and Desacetyl Cephapirin was 0.4 to 0.9 hours .

Result of Action

The primary result of Desacetyl Cephapirin Sodium Salt’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, it causes bacterial cell lysis and death, effectively combating bacterial infections .

Action Environment

The action of Desacetyl Cephapirin Sodium Salt can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, with it being soluble in DMSO and slightly soluble in methanol and water . Additionally, its stability can be affected by storage conditions, with optimal stability achieved when stored at -20°C in an inert atmosphere . Furthermore, its antimicrobial activity can be influenced by the specific strain of bacteria and the local environment within the host organism .

Analyse Biochimique

Biochemical Properties

Desacetyl Cephapirin Sodium Salt interacts with various enzymes and proteins in biochemical reactions. It exhibits inhibitory activity on Streptococcus dysgalactiae, with MIC 50s both of 0.25 µg/mL for clinical and subclinical bacterial strain . It also exhibits inhibitory activity on coagulase-negative staphylococci mastitis pathogen, with MIC 50s both of 0.12 µg/mL for clinical and subclinical bacterial strain .

Cellular Effects

Desacetyl Cephapirin Sodium Salt influences cell function by exerting antimicrobial effects on certain bacteria. It has been found to be active against E. coli, K. pneumoniae, P. mirabilis, and S. aureus

Molecular Mechanism

The molecular mechanism of action of Desacetyl Cephapirin Sodium Salt involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, likely through binding to penicillin-binding proteins (PBPs) located under the cell wall of susceptible bacteria . This results in the inhibition of bacterial cell-wall synthesis, leading to high osmotic pressure in the cell and rupture of the cytoplasmic membrane .

Dosage Effects in Animal Models

Desacetyl Cephapirin Sodium Salt is used for intramammary treatment of mastitis in dry and lactating cows in recommended doses of 200 to 300 mg/quarter The effects of the product vary with different dosages in animal models

Metabolic Pathways

Desacetyl Cephapirin Sodium Salt is involved in metabolic pathways as an active metabolite of Cephapirin

Propriétés

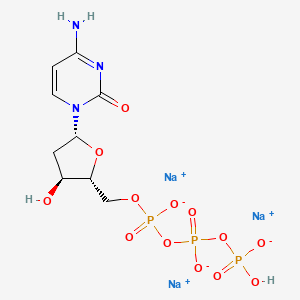

IUPAC Name |

sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2.Na/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9;/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23);/q;+1/p-1/t11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWZYPKYXORJY-GBWFEORMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N3NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747519 | |

| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104557-24-6 | |

| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)